molecular formula C13H20N2O4 B13487105 Ethyl 1-boc-3-cyanopyrrolidine-3-carboxylate CAS No. 1895053-95-8

Ethyl 1-boc-3-cyanopyrrolidine-3-carboxylate

Cat. No.: B13487105
CAS No.: 1895053-95-8
M. Wt: 268.31 g/mol
InChI Key: YNSWKPMHRNKLCG-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl 3-cyanopyrrolidine-1,3-dicarboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets . The compound is characterized by the presence of tert-butyl, ethyl, and cyanopyrrolidine groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-tert-butyl 3-ethyl 3-cyanopyrrolidine-1,3-dicarboxylate can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is typically carried out under mild conditions and can be catalyzed by various metal catalysts. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-tert-Butyl 3-ethyl 3-cyanopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-ethyl 3-cyanopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in drug discovery, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-cyanopyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-5-18-10(16)13(8-14)6-7-15(9-13)11(17)19-12(2,3)4/h5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSWKPMHRNKLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136342
Record name 1,3-Pyrrolidinedicarboxylic acid, 3-cyano-, 1-(1,1-dimethylethyl) 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895053-95-8
Record name 1,3-Pyrrolidinedicarboxylic acid, 3-cyano-, 1-(1,1-dimethylethyl) 3-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1895053-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Pyrrolidinedicarboxylic acid, 3-cyano-, 1-(1,1-dimethylethyl) 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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